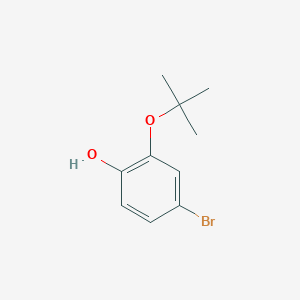

4-Bromo-2-(tert-butoxy)phenol

Description

4-Bromo-2-(tert-butoxy)phenol is a brominated aromatic compound featuring a tert-butoxy (–O–C(CH₃)₃) substituent at the ortho position relative to the phenolic hydroxyl group. This structural motif confers unique steric and electronic properties, making it valuable in organic synthesis, pharmaceutical intermediates, and coordination chemistry. The tert-butoxy group enhances solubility in non-polar solvents and stabilizes intermediates during reactions by reducing undesired side reactions .

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

4-bromo-2-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,1-3H3 |

InChI Key |

XFPPZZQUJLILIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butoxy)phenol can be achieved through a bromination-dehydrobromination reaction. One method involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. This reaction proceeds via a series of HBr eliminations, leading to the formation of the desired bromophenol .

Industrial Production Methods

Industrial production methods for 4-Bromo-2-(tert-butoxy)phenol typically involve large-scale bromination reactions under controlled conditions. The use of brominating agents such as diethyl dibromo-malonate ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butoxy)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.

Common Reagents and Conditions

Bromination: Diethyl dibromo-malonate is commonly used for bromination under neutral conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted phenols with various electrophiles.

Oxidation: Quinones.

Reduction: Hydroquinones.

Scientific Research Applications

4-Bromo-2-(tert-butoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butoxy)phenol involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The hydroxyl group on the phenol ring activates the aromatic system, making it more susceptible to attack by electrophiles. This activation facilitates various chemical transformations, leading to the formation of different products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The nature of substituents significantly influences reactivity, solubility, and stability. Key analogs include:

Key Observations :

- Solubility: Polar groups (e.g., –CH₂CH₂OH) increase water solubility, whereas non-polar groups (e.g., –C(CH₃)₃) favor organic solvents .

Antioxidant Activity:

- Schiff Base Derivatives: Compound I (4-Bromo-2-(((4-morpholinophenyl)imino)methyl)phenol): FRAP assay showed 929 µM FeSO₄ equivalent/g, indicating strong antioxidant activity. Compound II (4-Bromo-2-(((2-morpholinoethyl)imino)methyl)phenol): Only 11 µM FeSO₄ equivalent/g, highlighting substituent position’s critical role .

- Zinc Complexes : Brominated Schiff base zinc complexes exhibited low toxicity in vivo, with minimal hematological and biochemical disruptions at moderate doses .

Antimicrobial Potential:

- Thiazole and isoxazole derivatives (e.g., L3 in ) demonstrate antimicrobial activity, suggesting 4-Bromo-2-(tert-butoxy)phenol could be modified for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.